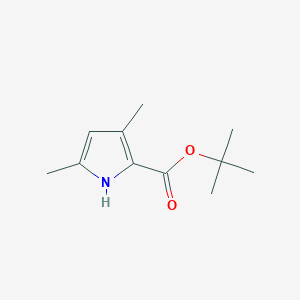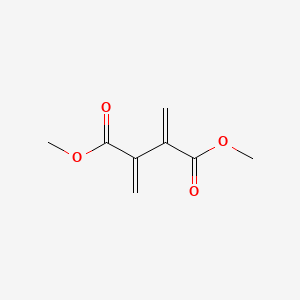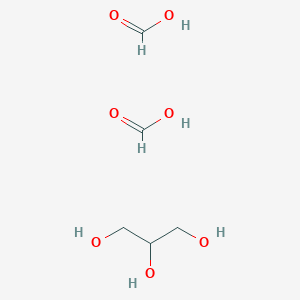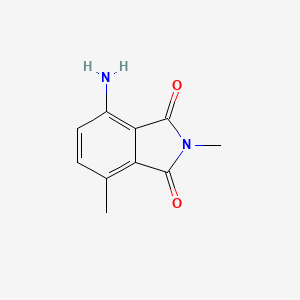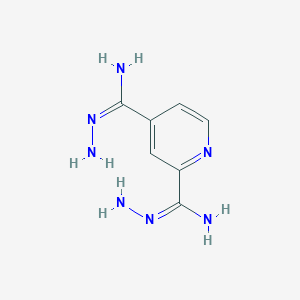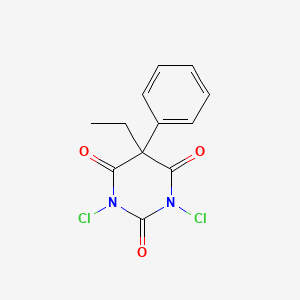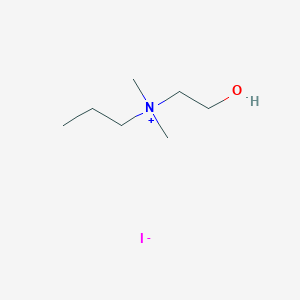![molecular formula C16H26N2 B14681573 8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene CAS No. 36848-46-1](/img/structure/B14681573.png)
8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,16-Dimethyl-7,15-diazadispiro[525~9~2~6~]hexadeca-7,15-diene is a complex chemical compound known for its unique structure and properties This compound is characterized by its spirocyclic framework, which includes two nitrogen atoms and multiple methyl groups
Métodos De Preparación
The synthesis of 8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene involves multiple steps, typically starting with the preparation of the core spirocyclic structure. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization reactions to form the spirocyclic core.
Functional Group Modifications: Introducing methyl groups and nitrogen atoms through various functional group modification reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial production methods may involve scaling up these synthetic routes using continuous flow reactors and optimizing reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure and functional groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparación Con Compuestos Similares
8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene can be compared with other similar spirocyclic compounds, such as:
7-ethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadecane-8,16-dione: This compound has a similar spirocyclic structure but differs in the presence of an ethyl group and additional functional groups.
7,15-dimethyl-8,16-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene: A closely related compound with slight variations in the positioning of methyl groups and nitrogen atoms.
The uniqueness of 8,16-Dimethyl-7,15-diazadispiro[525~9~
Propiedades
Número CAS |
36848-46-1 |
|---|---|
Fórmula molecular |
C16H26N2 |
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
7,15-dimethyl-8,16-diazadispiro[5.2.59.26]hexadeca-7,15-diene |
InChI |
InChI=1S/C16H26N2/c1-13-15(9-5-3-6-10-15)18-14(2)16(17-13)11-7-4-8-12-16/h3-12H2,1-2H3 |
Clave InChI |
PDPRCLOHUQLGCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2(CCCCC2)C(=NC13CCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


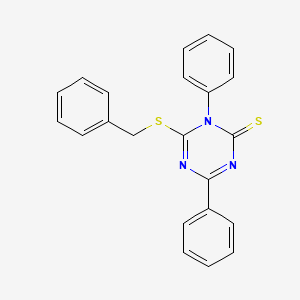
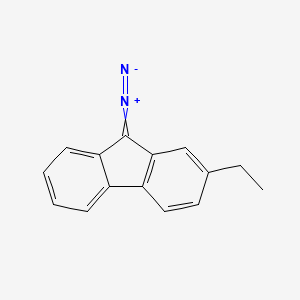
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
